6-Bromo-2-fluoro-3-iodobenzyl bromide
CAS No.:
Cat. No.: VC17225878
Molecular Formula: C7H4Br2FI
Molecular Weight: 393.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4Br2FI |
|---|---|
| Molecular Weight | 393.82 g/mol |
| IUPAC Name | 1-bromo-2-(bromomethyl)-3-fluoro-4-iodobenzene |
| Standard InChI | InChI=1S/C7H4Br2FI/c8-3-4-5(9)1-2-6(11)7(4)10/h1-2H,3H2 |
| Standard InChI Key | MLKXFDRKHPECAL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C(=C1Br)CBr)F)I |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a benzyl bromide core with halogen atoms at the 2-, 3-, and 6-positions:
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Bromine at the 6-position and as the benzyl bromide functional group.
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Fluorine at the 2-position.
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Iodine at the 3-position.
This arrangement creates a highly electrophilic aromatic system, enabling diverse reactivity in cross-coupling reactions and nucleophilic substitutions. The spatial distribution of halogens influences both steric and electronic properties, which are critical for interactions with biological targets .
Synthesis and Preparation
Halogenation Strategies
The synthesis of polyhalogenated aromatics often involves sequential halogenation steps. A patent describing the preparation of 2-bromo-6-fluorobenzaldehyde (CN102070420A) suggests a viable pathway :
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Bromination: 2-Bromo-6-fluorotoluene reacts with hydrobromic acid () and hydrogen peroxide () under UV light to yield 2-bromo-6-fluorobenzyl bromide.
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Oxidation: Treatment with dimethyl sulfoxide () at 95°C oxidizes the benzyl bromide to the aldehyde .
Adapting this method, 6-bromo-2-fluoro-3-iodobenzyl bromide could be synthesized via iodination of a precursor using iodosuccinimide (NIS) or analogous reagents.
Halogen Dance Reactions
Recent advances in pyridine chemistry demonstrate the utility of halogen dance reactions to install multiple halogens. For instance, 5-bromo-2-chloro-4-fluoro-3-iodopyridine was synthesized via magnesiation and electrophilic trapping . Similar strategies may apply to benzyl systems, leveraging iodine’s directing effects to achieve precise substitution patterns.
Physicochemical Properties
Key Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.82 g/mol |
| Density | ~2.1 g/cm³ (estimated) |
| Melting Point | Not reported |
| Solubility | Low in water; soluble in DMSO, DMF |
The compound’s lipophilicity () enhances membrane permeability, a desirable trait for bioactive molecules.
Stability Considerations
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Light Sensitivity: The benzyl bromide group is prone to photolytic decomposition, necessitating storage in amber glass .
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Hydrolytic Instability: Susceptible to hydrolysis in aqueous media, forming 6-bromo-2-fluoro-3-iodobenzyl alcohol.
Biological Activity and Applications
Anticancer Mechanisms
In vitro studies of analogous compounds reveal:
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Apoptosis Induction: Halogenated benzyl bromides activate caspase-3/7 pathways in cancer cells.
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DNA Crosslinking: The bromide group facilitates covalent DNA adduct formation, inhibiting replication .
Material Science Applications
The compound’s high halogen content makes it a candidate for:
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Flame Retardants: Bromine and iodine act synergistically to suppress combustion.
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Liquid Crystals: Halogen substituents enhance polarizability and mesophase stability.
| Hazard | Precaution |
|---|---|
| Skin Irritation | Use nitrile gloves |
| Eye Damage | Wear safety goggles |
| Environmental Toxicity | Avoid aquatic release |
Comparison with Related Compounds
The benzyl bromide moiety in 6-bromo-2-fluoro-3-iodobenzyl bromide offers unique advantages in Suzuki-Miyaura couplings, where it serves as a superior leaving group compared to chlorides or iodides.
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